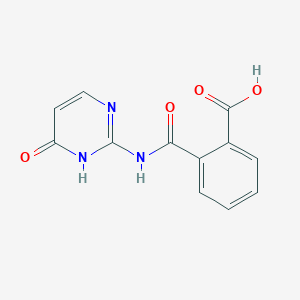
4-Ethoxy-2-methoxy-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-2-methoxy-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring structure. This particular compound is characterized by the presence of ethoxy, methoxy, and methyl substituents at positions 4, 2, and 6, respectively. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methoxy-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with guanidine to form 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then subjected to alkylation reactions to introduce the ethoxy and methoxy groups at the desired positions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-Ethoxy-2-methoxy-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy positions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of partially or fully reduced pyrimidine rings.
科学研究应用
4-Ethoxy-2-methoxy-6-methylpyrimidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar therapeutic applications.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
作用机制
The mechanism of action of 4-Ethoxy-2-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of 4-Ethoxy-2-methoxy-6-methylpyrimidine.
4-Ethoxy-6-methylpyrimidine: Lacks the methoxy group at position 2.
2-Methoxy-4,6-dimethylpyrimidine: Contains two methyl groups instead of ethoxy and methoxy groups.
Uniqueness: this compound is unique due to the specific combination of ethoxy, methoxy, and methyl substituents, which confer distinct chemical and biological properties. This combination may result in enhanced stability, solubility, and biological activity compared to other similar compounds.
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
4-ethoxy-2-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-7-5-6(2)9-8(10-7)11-3/h5H,4H2,1-3H3 |
InChI 键 |
RJHJQMQJHXBFPZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=NC(=C1)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)

![N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13100065.png)
![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)






![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)
![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
